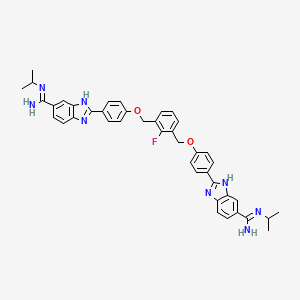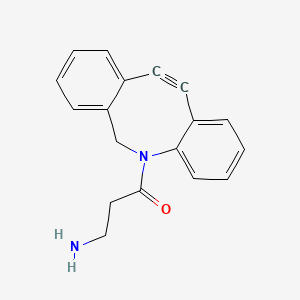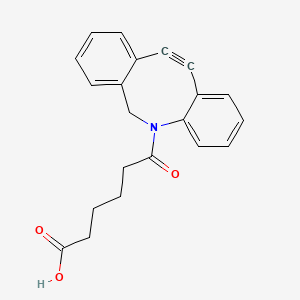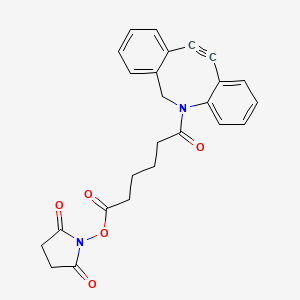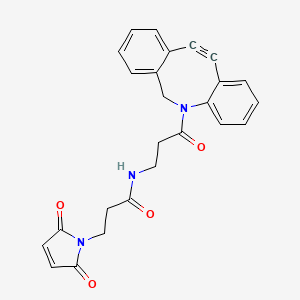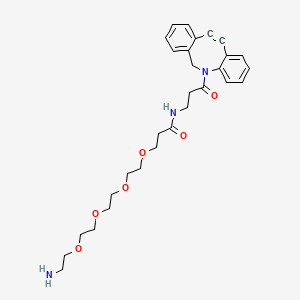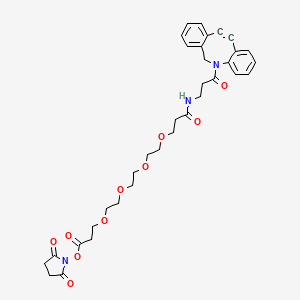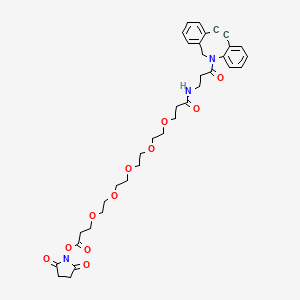
Deacetylisotenulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylisotenulin is a biochemical, It is a molluscicide from the Desert Plant.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Heart Failure
Deacetylisotenulin, as a histone deacetylase (HDAC) inhibitor, shows promise in the treatment of heart failure. HDAC inhibitors have been identified as efficacious in preclinical models of heart failure, suggesting their potential therapeutic applications in this area (McKinsey, 2012).
Specificity in Cellular Acetylation
In the context of lysine deacetylases inhibitors (KDACIs), which include deacetylisotenulin, their specificities in cells have been characterized, impacting acetylation of histones and chromatin-associated proteins. This has significant implications for understanding cellular processes and developing targeted therapies (Schölz et al., 2015).
Role in Central Nervous System Disorders
HDAC inhibitors, including deacetylisotenulin, have therapeutic applications for central nervous system disorders. They may modulate cytoskeletal function, immune responses, and enhance protein degradation pathways, beneficial in conditions like Rubinstein–Taybi syndrome, Rett syndrome, and multiple sclerosis (Kazantsev & Thompson, 2008).
Implications for Neurodegenerative Disorders
The role of HDAC inhibitors in treating neurodegenerative disorders is significant. They activate disease-modifying genes and correct histone acetylation homeostasis, potentially beneficial in Huntington's, Parkinson's, and other neurodegenerative diseases (Hahnen et al., 2008).
Regulation of Inflammation and Immunity
Deacetylisotenulin's role as an HDAC inhibitor is also crucial in regulating inflammation and immunity, impacting cellular processes and immune responses. This opens up potential therapeutic applications in inflammatory diseases and immune-related conditions (Shakespear et al., 2011).
Combination Therapy in Cancer Treatment
In the field of oncology, deacetylisotenulin as an HDAC inhibitor can be used in combination therapies. Such combinations have shown promising anticancer effects in both preclinical and clinical studies, enhancing the therapeutic potential of HDAC inhibitors (Suraweera et al., 2018).
Targeting Specific HDACs
Selective targeting of specific HDACs like HDAC6, achieved by inhibitors like deacetylisotenulin, can lead to therapeutic applications, potentially as anti-metastatic and antiangiogenic agents, by affecting microtubule-associated protein localization and cell motility (Haggarty et al., 2003).
Alzheimer's Disease Therapy
Deacetylisotenulin's role as an HDAC inhibitor suggests its potential as a therapeutic agent for Alzheimer's Disease. Enhancing synaptic plasticity and memory in neurodegenerative disorders is a key area of its application (Xu et al., 2011).
Propiedades
Número CAS |
13743-85-6 |
|---|---|
Nombre del producto |
Deacetylisotenulin |
Fórmula molecular |
C15H21DO4 |
Peso molecular |
267.34 |
Nombre IUPAC |
3,3a,4,4a,7a,8,9,9a-Octahydro-4-hydroxy-3,4a,8-trimethylazuleno(5,6-c)furan-2,5-dione (3R-(3alpha,3aalpha,4beta,4abeta,7aalpha,8alpha,9abeta))-D |
InChI |
InChI=1S/C15H22O4/c1-8-6-10-7-19(18)9(2)13(10)14(17)15(3)11(8)4-5-12(15)16/h4-5,8-11,13-14,17H,6-7H2,1-3H3/t8-,9-,10-,11+,13-,14-,15+/m1/s1/i9D |
Clave InChI |
HJHRZTWYHZTLHE-QYFRNRQPSA-N |
SMILES |
O=O1[C@@](C)([2H])[C@@H]([C@@H](O)[C@]2(C)C(C=C[C@@]2([H])[C@H](C)C3)=O)[C@@]3([H])C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deacetylisotenulin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



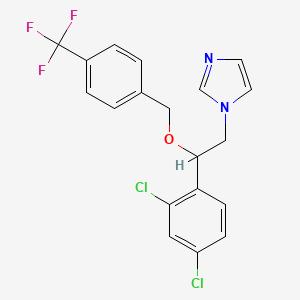
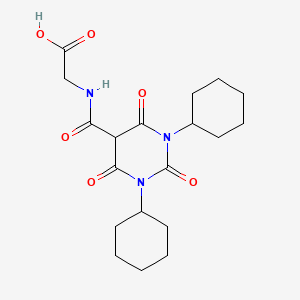
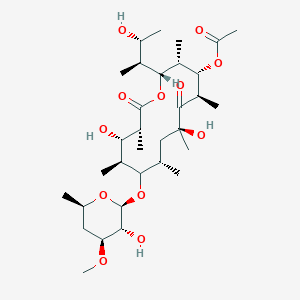
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)
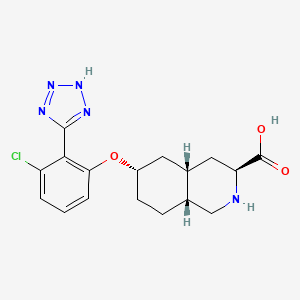
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
